molecular formula C8H14O4 B073191 1,3-Butanediol diacetate CAS No. 1117-31-3

1,3-Butanediol diacetate

Cat. No. B073191
CAS RN: 1117-31-3
M. Wt: 174.19 g/mol
InChI Key: MPAGVACEWQNVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Butanediol diacetate is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is also known by other names such as (2S)-4-Acetoxy-2-butanyl acetate and (S)-1,3-butanediol diacetate .


Synthesis Analysis

The synthesis of 1,3-Butanediol diacetate involves specific reaction conditions. The reaction conditions include (η5-C5Me5)2Sm (THF)2 in toluene at 0 degrees Celsius for 0.5 hours, followed by a reaction at 25 degrees Celsius for 2.5 hours . The yield of this synthesis process is approximately 80% .


Molecular Structure Analysis

The molecular structure of 1,3-Butanediol diacetate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,3-Butanediol diacetate has a molecular weight of 174.1944 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Structure and Properties

1,3-Butanediol diacetate is a chemical compound with the formula C8H14O4. It has a molecular weight of 174.1944 . It’s also known by other names such as 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane, 1,3-Butandiol diacetate, Butane-1,3-diyl diacetate, and 3-(Acetyloxy)butyl acetate .

2. Role in Redox Homeostasis and Endoplasmic Reticulum Stress 1,3-Butanediol administration increases β-Hydroxybutyrate plasma levels and affects redox homeostasis, endoplasmic reticulum stress, and adipokine production in rat gonadal adipose tissue . It exerts a pronounced antioxidant effect and directs redox homeostasis toward reductive stress .

Impact on Metabolic Homeostasis

Ketone bodies, which can be increased by 1,3-Butanediol administration, play multiple roles as signaling molecules regulating energy and metabolic homeostasis .

Production of Optically Active Compounds

1,3-Butanediol is an important chemical for the production of various optically active compounds such as azetidinone derivatives, which are important intermediates in the synthesis of penem and carbapenem antibiotics for industrial uses .

5. Role in Energy Consumption and Waste Reduction The high specificity and catalytic activity of 1,3-Butanediol can boost the cost-effectiveness of the process under moderate process conditions, including reducing the number of steps, lowering energy consumption, and lowering both the amount and the harmfulness of waste products .

Characterization of Volatile Components

1,3-Butanediol can be used in the characterization of volatile components of honey as indicators of botanical origin .

Safety and Hazards

When handling 1,3-Butanediol diacetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

Research works have been conducted to produce 1,3-Butadiene, an important chemical for the production of various synthetic rubbers, from renewable resources instead of petroleum . Biomass-derived C4 alcohols such as 1,3-Butanediol have been considered as alternative resources to produce 1,3-Butadiene . This suggests potential future directions for the use of 1,3-Butanediol diacetate in similar applications.

Mechanism of Action

properties

IUPAC Name

3-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGVACEWQNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275772, DTXSID00862549
Record name 1,3-Diacetoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Butanediol diacetate

CAS RN

1117-31-3, 106484-02-0
Record name 1,3-Butylene glycol diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butanediol diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Butanediol, 1,3-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Diacetoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-butylene diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BUTANEDIOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Butanediol diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Butanediol diacetate
Reactant of Route 3
Reactant of Route 3
1,3-Butanediol diacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Butanediol diacetate
Reactant of Route 5
Reactant of Route 5
1,3-Butanediol diacetate
Reactant of Route 6
Reactant of Route 6
1,3-Butanediol diacetate

Q & A

Q1: Are there any challenges in using 1,3-Butanediol diacetate as a dietary energy source?

A2: Yes, some practical challenges exist. Firstly, the bitter taste of 1,3-Butanediol diacetate can lead to reduced feed intake in animals. Secondly, its volatile nature results in the release of free acetic acid during storage, impacting its practicality as a feed additive.

Q2: Can bacteria utilize 1,3-Butanediol diacetate?

A3: While not directly addressed in the provided research, a study focusing on Acinetobacter sp. showed the bacteria could metabolize various acetic ester compounds, including closely related molecules like ethyl acetate and propyl acetate. This suggests that bacterial degradation of 1,3-Butanediol diacetate is plausible and warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.